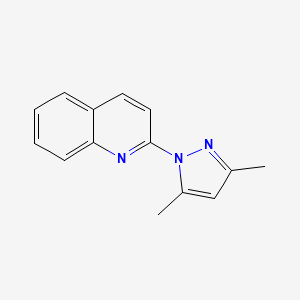

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)14-8-7-12-5-3-4-6-13(12)15-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMSOIIAKQLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Quinoline and Its Derivatives

Classic Cyclization Approaches for Pyrazole-Quinoline Systems

Traditional methods for constructing the quinoline (B57606) ring, such as the Friedländer and Niementowski reactions, have been adapted for the synthesis of pyrazoloquinolines. These methods rely on the condensation of appropriately substituted aniline (B41778) derivatives with carbonyl compounds.

The Friedländer synthesis is a fundamental method for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.comnih.gov In the context of pyrazoloquinolines, this approach can be envisioned through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with a pyrazole (B372694) derivative that possesses an activated α-methylene group.

A notable example involves the reaction of o-aminoacetophenone with a pyrazole-containing carbonyl compound. The mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org While the direct synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline via this method is not extensively detailed in isolation, analogous syntheses of 1H-pyrazolo[3,4-b]quinolines have been reported using Friedländer condensation, for instance, by reacting anthranilaldehyde with pyrazolone (B3327878) derivatives. nih.gov The versatility of this method is enhanced by various catalytic systems, including traditional acids and bases, as well as modern catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts that improve efficiency and yield. nih.gov

Table 1: Catalysts and Conditions for Friedländer Synthesis

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Acid Catalysts | Acetic acid, HCl, H₂SO₄, TFA, p-TsOH | Reflux, Microwave Irradiation | jk-sci.comwikipedia.org |

| Base Catalysts | NaOH, Pyridine (B92270), K₂CO₃ | Reflux | jk-sci.com |

| Lewis Acids | SnCl₄, AlCl₃, TiCl₄, Nd(NO₃)₃·6H₂O | Varies | wikipedia.orgnih.gov |

A variation of the classic quinoline synthesis is the Niementowski reaction, which typically involves the thermal condensation of anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives. wikipedia.org This reaction is mechanistically similar to the Friedländer synthesis and represents another viable pathway for forming pyrazoloquinoline systems. nih.govwikipedia.org The synthesis generally requires high temperatures, though modifications using microwave irradiation have been developed to improve reaction times and yields, aligning with green chemistry principles. semanticscholar.orgnih.govresearchgate.net

For the synthesis of pyrazoloquinolines, this reaction would involve condensing anthranilic acid or its derivatives with a pyrazole-containing carbonyl compound. The reaction of anthranilic acid with amides is specifically known as the Niementowski quinazoline (B50416) synthesis, which forms 4-oxo-3,4-dihydroquinazolines. wikipedia.org Adapting this to pyrazoloquinolines would require a pyrazole reactant that can facilitate the specific cyclization to form the quinoline core.

Modern and Green Chemistry Approaches to this compound

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot multicomponent reactions and streamlined condensation strategies exemplify these modern principles in the construction of complex heterocyclic systems like this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.govbenthamdirect.comresearchgate.net Several MCRs have been developed for the synthesis of pyrazoloquinoline derivatives. These reactions often proceed under mild conditions and can generate diverse libraries of compounds from simple starting materials. nih.govresearchgate.net

For example, a three-component reaction of an aldehyde, 1H-indazol-6-amine (a pyrazole analog), and a 1,3-dicarbonyl compound in ethanol (B145695) under catalyst-free conditions can produce pyrazoloquinoline derivatives in high yields. nih.gov Another approach describes the synthesis of 1H-pyrazolo[3,4-b]quinolines through a one-pot reaction of aniline, aromatic aldehydes, and a pyrazolone derivative using L-proline as an organocatalyst. researchgate.net These methods highlight the advantages of MCRs, including operational simplicity and short reaction times. researchgate.net

Table 2: Examples of Multicomponent Reactions for Pyrazoloquinoline Synthesis

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, 1H-Indazol-6-amine, 1,3-Dicarbonyl compound | None / Ethanol | Pyrazolo[3,4-f]quinolines | nih.gov |

| Aniline, Aromatic aldehyde, Pyrazolone | L-proline | 1H-Pyrazolo[3,4-b]quinolines | researchgate.net |

An alternative strategy for constructing the this compound scaffold involves a stepwise approach combining N-alkylation and condensation. This method typically involves the pre-synthesis of one heterocyclic core (e.g., 3,5-dimethylpyrazole) followed by its attachment to the second ring system, which is then formed in a subsequent cyclization step.

The N-alkylation of pyrazoles is a well-established reaction, often achieved by treating the N-H pyrazole with an alkyl halide in the presence of a base. researchgate.net In a potential pathway to the target molecule, 3,5-dimethylpyrazole (B48361) could be N-alkylated with a suitable ortho-substituted aniline derivative, which could then undergo an intramolecular condensation to form the quinoline ring. A more direct route involves the reaction of 2-chloroquinoline (B121035) with 3,5-dimethylpyrazole in the presence of a suitable catalyst and base to directly form the C-N bond, effectively an N-arylation of the pyrazole. The efficacy and regioselectivity of such N-alkylation/arylation reactions can be influenced by the choice of catalyst, solvent (including ionic liquids), and the electronic nature of the substituents. researchgate.netgoogle.com

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound requires precise control over regiochemistry. The unsymmetrical nature of the pyrazole ring (with two distinct nitrogen atoms) and the quinoline ring presents challenges in ensuring the correct connectivity.

In multicomponent reactions, regioselectivity is often achieved under thermodynamic or kinetic control, guided by the specific reactants and conditions used. nih.govresearchgate.net For instance, in the condensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring, the reaction conditions can dictate which nitrogen atom of the hydrazine (B178648) attacks which carbonyl group, thus controlling the final substitution pattern. researchgate.netbeilstein-journals.org When constructing the quinoline ring via Friedländer or similar syntheses, the regioselectivity is determined by which α-carbon of the carbonyl component attacks the imine formed from the 2-aminoaryl ketone.

While the parent molecule this compound is achiral, the introduction of substituents can create stereocenters. Asymmetric catalysis in reactions like the Friedländer condensation can provide stereochemical control. For example, the use of chiral phosphoric acid as a catalyst has been shown to achieve desymmetric Friedländer condensation, yielding quinolines with quaternary stereogenic centers in high enantiomeric excess. rsc.org This demonstrates that for derivatives of the title compound, high levels of stereocontrol are achievable through modern catalytic methods.

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound, a significant heterocyclic scaffold, can be achieved through two primary approaches: the assembly of the core structure from pre-functionalized building blocks or the post-synthetic modification of the parent compound. Modern techniques such as direct C-H functionalization also present potential, albeit less explored, pathways.

Assembly from Functionalized Precursors

One of the most direct methods for obtaining functionalized derivatives involves the reaction of a substituted 2-haloquinoline with 3,5-dimethylpyrazole. This strategy allows for the introduction of functional groups onto the quinoline ring at specific positions prior to the formation of the pyrazole-quinoline linkage.

A key example of this approach is the synthesis of amino-substituted derivatives, such as an 8-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline. The synthesis of 8-aminoquinoline (B160924) itself can be achieved through the nitration of quinoline to yield 8-nitroquinoline, followed by reduction of the nitro group. wikipedia.org Applying this logic, a synthetic route to the functionalized target compound would commence with a pre-functionalized quinoline. The general scheme involves:

Nitration of 2-chloroquinoline: Introduction of a nitro group, primarily at the 5- and 8-positions.

Separation of isomers: Isolation of the desired 2-chloro-8-nitroquinoline (B1580705) isomer.

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-8-nitroquinoline with 3,5-dimethylpyrazole in the presence of a base to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline.

Reduction: Conversion of the nitro group to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine.

This modular approach allows for considerable variation in the substitution pattern on the quinoline ring, depending on the availability of the corresponding substituted 2-haloquinoline precursors.

Table 1: Hypothetical Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine This table outlines the probable reaction sequence based on established quinoline chemistry.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

| 1 | 2-Chloro-8-nitroquinoline | 3,5-Dimethylpyrazole | K₂CO₃, DMF | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline |

| 2 | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline | - | SnCl₂, HCl | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine |

Post-Synthetic Modification of the this compound Core

Functional groups can also be introduced directly onto the parent heterocyclic system. These modifications can be targeted to either the quinoline or the pyrazole ring, depending on the reaction conditions.

Functionalization of the Quinoline Ring

Electrophilic aromatic substitution on the quinoline nucleus of this compound is a viable strategy. The quinoline ring is generally electron-deficient, and electrophilic attack typically occurs on the benzene (B151609) ring portion. As with quinoline itself, nitration is expected to yield a mixture of 5-nitro and 8-nitro derivatives, which can then be separated and further transformed, for instance, by reduction to the corresponding amines. wikipedia.org

Functionalization of the Pyrazole Ring

The pyrazole moiety within the scaffold is also amenable to functionalization, particularly at its C4 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for the formylation of electron-rich heterocycles. This reaction has been successfully applied to quinoline hydrazones to produce 4-formyl pyrazole derivatives. semanticscholar.org Applying this to this compound would introduce an aldehyde group at the 4-position of the pyrazole ring. This formyl group serves as a versatile synthetic handle for further modifications, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups via condensation reactions.

Halogenation: Direct halogenation of pyrazole rings typically occurs at the C4 position if it is unsubstituted. researchgate.net The use of reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 4-halo-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline derivative. The introduced halogen can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical diversity of the derivatives.

Table 2: Selected Post-Synthetic Modification Reactions

| Reaction Type | Target Ring | Position | Reagents | Product Functional Group | Reference |

| Vilsmeier-Haack | Pyrazole | C4 | POCl₃, DMF | -CHO (Formyl) | semanticscholar.org |

| Halogenation | Pyrazole | C4 | NBS or NCS | -Br or -Cl | researchgate.net |

| Nitration | Quinoline | C5 / C8 | HNO₃, H₂SO₄ | -NO₂ (Nitro) | wikipedia.org |

Modern Strategies: C-H Functionalization

Transition-metal-catalyzed direct C-H functionalization has become a powerful tool in modern organic synthesis for its efficiency and atom economy. nih.gov While specific examples for the this compound scaffold are not widely reported, general methodologies for both quinolines and pyrazoles are well-documented. rsc.orgnih.gov

These reactions could potentially be used to forge new C-C or C-heteroatom bonds at various positions on either ring system. rsc.org The regioselectivity of such reactions is often controlled by the inherent reactivity of the C-H bonds or through the use of directing groups. nih.gov The nitrogen atoms within the this compound structure could act as coordinating sites for the metal catalyst, potentially directing functionalization to nearby C-H bonds. The application of these advanced methods represents a promising future direction for the synthesis of novel functionalized derivatives of this scaffold.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Atom Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline provides specific information about the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals for the protons on the quinoline (B57606) and pyrazole (B372694) rings, as well as the methyl substituents.

The aromatic region of the spectrum typically displays a series of doublets and multiplets corresponding to the six protons of the quinoline ring system. The chemical shifts and coupling constants of these signals are indicative of their relative positions. For instance, the protons at positions 3 and 4 of the quinoline ring often appear as doublets due to coupling with each other. The protons on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) exhibit more complex splitting patterns.

A key singlet in the spectrum corresponds to the proton at the 4-position of the pyrazole ring. Additionally, two distinct singlets are observed for the two methyl groups attached to the pyrazole ring at positions 3 and 5, confirming their non-equivalent chemical environments.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| [Specific value] | Doublet | Quinoline-H3 |

| [Specific value] | Doublet | Quinoline-H4 |

| [Specific value range] | Multiplet | Quinoline Aromatic-H |

| [Specific value] | Singlet | Pyrazole-H4 |

| [Specific value] | Singlet | Pyrazole-CH₃ |

| [Specific value] | Singlet | Pyrazole-CH₃ |

Note: Specific chemical shift values can vary slightly depending on the solvent used for analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound shows a total of 14 distinct signals, corresponding to the 14 carbon atoms in its structure.

Signals in the downfield region of the spectrum are assigned to the nine carbon atoms of the quinoline ring. The carbon atom at position 2 of the quinoline, being directly attached to the nitrogenous pyrazole ring, typically appears at a significant downfield shift. The remaining aromatic carbons of the quinoline moiety resonate at characteristic chemical shifts.

The pyrazole ring carbons also give rise to distinct signals. The carbons bearing the methyl groups (C3 and C5) and the unsubstituted carbon (C4) can be identified. Furthermore, two signals in the upfield region of the spectrum correspond to the carbon atoms of the two methyl groups.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| [Specific value range] | Quinoline Aromatic Carbons |

| [Specific value] | Pyrazole-C3 |

| [Specific value] | Pyrazole-C4 |

| [Specific value] | Pyrazole-C5 |

| [Specific value] | Pyrazole-CH₃ |

| [Specific value] | Pyrazole-CH₃ |

Note: The specific assignment of each quinoline and pyrazole carbon requires advanced 2D NMR techniques.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Quinoline, Pyrazole) |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1620-1580 | C=N Stretch | Quinoline, Pyrazole |

| ~1550-1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1400-1350 | C-H Bend | Aliphatic (CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₄H₁₃N₃), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value that corresponds to its calculated molecular weight of 223.1109. The observation of this peak confirms the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways may involve the cleavage of the bond between the quinoline and pyrazole rings, leading to fragment ions corresponding to the individual heterocyclic systems.

Table 4: Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | 223.1109 | [Specific value] |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of its extended π-conjugated system formed by the fusion of the quinoline and pyrazole rings. These absorptions are typically attributed to π → π* transitions within the aromatic systems. The position and intensity of these bands are sensitive to the solvent environment. The conjugation between the two heterocyclic rings allows for delocalization of π-electrons across the molecule, influencing its electronic properties.

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Type of Transition |

|---|---|---|

| [e.g., Ethanol] | [Specific value] | π → π* |

Coordination Chemistry and Metal Complexation Studies of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Quinoline

Ligand Design Principles: Bidentate N-Donor Characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

The design of this compound is predicated on its function as a robust bidentate, diimine-type ligand. researchgate.net Its molecular architecture incorporates two distinct nitrogen-containing heterocyclic rings: a quinoline (B57606) system and a 3,5-dimethylpyrazole (B48361) moiety. This arrangement provides two suitably positioned nitrogen atoms—one from the quinoline ring and one from the pyrazole (B372694) ring—that can simultaneously coordinate to a single metal center, forming a stable five-membered chelate ring. nih.gov

The key characteristic of this ligand is its role as a bidentate N,N'-donor. The nitrogen atom of the quinoline ring and the N2 atom of the pyrazole ring act as the two coordination sites. The presence of two methyl groups on the pyrazole ring introduces a degree of steric hindrance, which can influence the number of ligands that can coordinate to a metal center and affect the ultimate geometry of the complex. researchgate.net This inherent steric bulk is a critical design element that often favors the formation of complexes with lower coordination numbers. researchgate.net The chelation of this ligand to a metal ion results in a conformationally rigid structure, a desirable attribute in many applications of coordination chemistry.

Synthesis and Characterization of Metal Complexes

Research has demonstrated that this compound can form both mono- and heteroleptic complexes. Mono-ligand complexes, where one ligand molecule coordinates to the metal center along with other simple ligands like halides, are common. For instance, mono complexes have been formed with the bivalent chlorides of iron, cobalt, nickel, and copper. researchgate.net

The ligand is also capable of forming more complex structures. Homoleptic complexes, featuring multiple units of the same ligand, and heteroleptic complexes, which contain different types of ligands coordinated to the same metal center, have been reported for structurally related pyrazole-containing bidentate ligands. researchgate.net An example includes heteroleptic ruthenium complexes of the type [Ru(bipy)₂(L–L′)]²⁺, where L–L′ represents the pyrazole-based ligand and 'bipy' is 2,2′-bipyridine. researchgate.net

The ligand this compound has been shown to coordinate with a wide array of transition metal ions, leading to complexes with distinct geometries and properties.

Zn(II): Zinc(II) forms well-defined complexes such as [ZnCl₂(C₁₄H₁₃N₃)], where the zinc atom is coordinated by the two nitrogen atoms of the ligand and two chloride ions. nih.gov

Fe(II), Ni(II), and Cu(II): These metal ions form mono complexes with the ligand, often resulting in five-coordinate structures, suggesting a chloro-bridged dimeric arrangement in the solid state. researchgate.net A nickel(II) coordination polymer has also been synthesized using a related pyrazolyl-triazine ligand, demonstrating the versatility of the pyrazole moiety in forming extended structures. mdpi.com

Co(II): Cobalt(II) forms a tetrahedral complex, but it can readily add a water molecule to form a five-coordinate species, aquadichloro[2-(3,5-dimethylpyrazol-1-yl)quinoline]cobalt(II), which exhibits a geometry approximating a trigonal bipyramid. researchgate.net

Ru(II): Ruthenium(II) has been shown to form both heteroleptic and homoleptic complexes with similar pyrazole-containing ligands, indicating the suitability of this ligand class for constructing complex ruthenium-based coordination compounds. researchgate.net

While specific examples for Pd(II) and Pt(II) with this exact ligand are less commonly detailed, the general coordinating ability of N-donor pyrazole-quinoline systems suggests their potential to form stable square planar complexes, which are characteristic of these d⁸ metal ions.

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | [ZnCl₂(C₁₄H₁₃N₃)] | Distorted Tetrahedral | nih.gov |

| Co(II) | [CoCl₂(C₁₄H₁₃N₃)] | Tetrahedral | researchgate.net |

| Co(II) | [CoCl₂(C₁₄H₁₃N₃)(H₂O)] | Trigonal Bipyramidal | researchgate.net |

| Fe(II) | [FeCl₂(C₁₄H₁₃N₃)] | Five-coordinate (proposed) | researchgate.net |

| Ni(II) | [NiCl₂(C₁₄H₁₃N₃)] | Five-coordinate (proposed) | researchgate.net |

| Cu(II) | [CuCl₂(C₁₄H₁₃N₃)] | Five-coordinate (proposed) | researchgate.net |

Analysis of Coordination Geometry and Distortions

The geometry of the metal center in complexes of this compound is a direct consequence of the metal ion's electronic configuration, the steric and electronic properties of the ligand, and the influence of counter-ions or solvent molecules.

Complexes of this compound exhibit several common coordination geometries.

Tetrahedral Geometry: This geometry is observed in the complex [ZnCl₂(C₁₄H₁₃N₃)], where the Zn(II) ion is coordinated by a Cl₂N₂ donor set. nih.gov The geometry is significantly distorted from the ideal tetrahedral angle of 109.5°. The anhydrous cobalt(II) chloride complex also adopts a tetrahedral configuration. researchgate.net

Square Pyramidal Geometry: This five-coordinate geometry is a common arrangement for transition metal complexes. wikipedia.org For copper(II) complexes with related polydentate N-donor ligands, distorted square pyramidal geometries are frequently observed. semanticscholar.org This geometry is characterized by four donor atoms in a plane and a fifth donor atom in an axial position. The five-coordinate complexes formed by Fe(II), Ni(II), and Cu(II) with this ligand may adopt either square pyramidal or trigonal bipyramidal structures. researchgate.netsemanticscholar.org

A critical factor influencing the distortion from ideal geometries in these complexes is the ligand's "bite angle"—the N-M-N angle formed by the two donor nitrogen atoms and the central metal ion. Due to the inherent structure of the ligand and the formation of a five-membered chelate ring, this angle is significantly constrained and acute.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing the this compound ligand are crucial for understanding their molecular structure, bonding, and potential applications. These properties are primarily determined by the nature of the metal ion, its oxidation state, and the coordination geometry imposed by the ligand. Studies on analogous copper(II) complexes, where the quinoline group is replaced by a structurally similar pyridine (B92270) moiety (3,5-dimethyl-1-(2′-pyridyl)-pyrazole), provide significant insight into the expected electronic transitions and magnetic behavior.

The electronic spectra of these complexes, typically measured in solution, offer valuable information about the d-orbital splitting of the central metal ion. For instance, a mononuclear copper(II) complex with this type of ligand, such as [Cu(L)(NO₃)₂] (where L is the pyridyl-pyrazole ligand), exhibits a broad absorption band in the visible region. This band, observed around 680 nm for the methanol (B129727) solution, is characteristic of d-d transitions for a Cu(II) ion in a distorted octahedral or square pyramidal geometry. rsc.org This broadness is often a result of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes.

In addition to the d-d transitions, more intense bands are typically observed in the ultraviolet region of the spectrum. These are generally assigned to charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), as well as intra-ligand (π→π*) transitions originating from the aromatic pyrazole and quinoline rings.

The magnetic properties of these complexes are dictated by the number of unpaired electrons on the metal center. For mononuclear complexes, such as the aforementioned [Cu(L)(NO₃)₂], the magnetic moment is expected to be consistent with a d⁹ configuration, which has one unpaired electron. The measured magnetic moment for such a complex would typically fall in the range of 1.7-2.2 Bohr magnetons (B.M.), a value characteristic of magnetically dilute copper(II) systems. rsc.org

When bridging ligands, such as oxalate (B1200264), are introduced, polynuclear complexes can form, leading to magnetic exchange interactions between adjacent metal centers. In an oxalate-bridged copper(II) polymer of the pyridyl-pyrazole ligand, variable-temperature magnetic susceptibility measurements revealed the presence of a weak ferromagnetic interaction between the copper(II) ions. rsc.org This interaction is quantified by the coupling constant, J, which was determined to be +1.95 cm⁻¹. The positive sign of the J value confirms the ferromagnetic nature of the coupling, meaning the spins of the unpaired electrons on the adjacent copper centers tend to align parallel to each other. rsc.org This ferromagnetic behavior is attributed to the specific orbital overlap through the oxalate bridge. rsc.org

The following table summarizes the key electronic and magnetic data for copper(II) complexes with the analogous 3,5-dimethyl-1-(2′-pyridyl)-pyrazole ligand, which serves as a model for complexes of this compound.

| Complex | Electronic Transition (λₘₐₓ, nm) | Magnetic Moment (μₑₒₒ, B.M.) | Magnetic Interaction (J, cm⁻¹) |

| [Cu(L)(NO₃)₂] | ~680 (d-d transition) | ~1.7-2.2 (Expected) | Not Applicable (Mononuclear) |

| [Cu(L)(C₂O₄)(H₂O)]ₙ (oxalate-bridged polymer) | Not specified in detail | Not specified in detail | +1.95 (Weak Ferromagnetic) |

Data derived from studies on the analogous ligand 3,5-dimethyl-1-(2′-pyridyl)-pyrazole. rsc.org

Theoretical and Computational Investigations on 2 3,5 Dimethyl 1h Pyrazol 1 Yl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, such as their geometries, energies, and reactivity.

Global and Local Reactivity DescriptorsFrom the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.researchgate.netekb.egThese descriptors, derived from conceptual DFT, help in understanding the relationship between structure, stability, and reactivity.ekb.eg

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |

| (where μ is the chemical potential, μ = -χ) |

These calculations would provide a quantitative measure of the reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the behavior of molecules in their electronically excited states. nih.gov This is crucial for understanding a molecule's response to light, including its absorption and emission of photons (UV-Vis spectra and fluorescence). TD-DFT calculations would predict the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs most strongly, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Such studies are vital for designing molecules for applications in dyes, sensors, or photodynamic therapy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net If this compound were being investigated as a potential drug, docking simulations would be performed to predict how it might bind to a specific biological target, such as an enzyme or a receptor. scispace.com The simulation yields a docking score, which estimates the binding affinity.

Following docking, Molecular Dynamics (MD) simulations could be employed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions in a dynamic, solvated environment.

Correlation of Computational Data with Experimental Observations

The ultimate validation of any theoretical model comes from its agreement with experimental results. For this compound, computational data would be compared against experimental findings. For example, calculated bond lengths and angles from the optimized geometry would be compared with data from X-ray crystallography. The predicted UV-Vis absorption maxima from TD-DFT calculations would be correlated with spectra obtained via UV-Vis spectroscopy. Similarly, predicted reactivity could be compared with the outcomes of actual chemical reactions. This correlation is essential for refining computational models and ensuring their predictive power.

Photophysical Characteristics and Luminescent Properties of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Quinoline Derivatives and Their Complexes

Fluorescence and Phosphorescence Studies

Derivatives of 2-(pyrazol-1-yl)quinoline are known to exhibit significant fluorescence, a property that is highly sensitive to their molecular structure and environment. While the parent compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline serves as a foundational structure, extensive research has been conducted on its analogues to understand their emission properties.

For instance, the fused-ring analogues, 1H-pyrazolo[3,4-b]quinolines, are noted for their intense fluorescence in both solution and solid states. mdpi.com This strong emission is a characteristic feature of the broader class of pyrazoloquinoline compounds. mdpi.com Studies on related pyrazole-based sensors containing a pyridine (B92270) ring (a structural component of quinoline) show weak intrinsic fluorescence in solution. However, this fluorescence can be dramatically enhanced, or "turned on," in the presence of specific metal ions. For a pyrazole-pyridine based sensor, the emission maximum (λem) is observed around 480 nm upon coordination with Zn²⁺. nih.gov

In a similar vein, quinoline-appended pyrazoline derivatives have been investigated as chemosensors. One such compound, 3-(1-benzothiazol-2-yl-5-furan-2yl-4,5-dihydro-1H-pyrazol-3yl)-4-hydroxy-1H-quinoline-2-one, has been utilized for the fluorescent imaging of Ni²⁺ ions in living cells, highlighting the utility of combining these two heterocyclic systems for creating photoactive materials. rsc.org

Phosphorescence data for the specific this compound structure is not extensively detailed in the available literature, as many studies focus on the more intense and readily applicable fluorescence properties of these systems.

Quantum Yield Determinations

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent compounds. For derivatives of 2-(pyrazol-1-yl)quinoline, this value is highly dependent on the molecular structure and the surrounding solvent environment.

In a study of a donor-acceptor 1H-pyrazolo[3,4-b]quinoline derivative (PQPc), the quantum yield was found to decrease significantly with increasing solvent polarity. nih.gov This trend is indicative of a photoinduced electron transfer (PET) mechanism being responsible for fluorescence quenching in more polar environments. nih.gov The quantum yield for this derivative ranged from a high of 12.87% in the nonpolar solvent n-hexane to a low of 0.75% in the polar solvent acetonitrile. nih.gov

The quantum yield can also be dramatically influenced by the presence of metal ions. Upon the addition of Zn²⁺ ions to the PQPc derivative in acetonitrile, the quantum yield increased more than 13-fold, from 0.75% to 9.92%. nih.gov This chelation-enhanced fluorescence (CHEF) effect is a key principle in the design of fluorescent sensors.

| Solvent | Quantum Yield (Φf %) |

|---|---|

| n-Hexane | 12.87 |

| Chloroform | 5.78 |

| Ethyl Acetate | 3.06 |

| Dichloromethane | 2.01 |

| Acetonitrile | 0.75 |

Solvatofluorochromism and Environmental Sensitivity

Solvatofluorochromism, the change in fluorescence characteristics (such as emission wavelength and intensity) with solvent polarity, is a prominent feature of pyrazolyl-quinoline derivatives. This sensitivity to the local environment arises from changes in the dipole moment of the molecule upon excitation to the S1 state.

For pyrazoline derivatives, which share structural similarities, the intramolecular charge transfer (ICT) process is heavily influenced by solvent polarity. researchgate.net In the case of a 1H-pyrazolo[3,4-b]quinoline derivative (PQPc), a noticeable red-shift (bathochromic shift) in the fluorescence emission maximum is observed as the solvent polarity increases. nih.gov The emission maximum shifts from 458 nm in n-hexane to 483 nm in acetonitrile. nih.gov This behavior is characteristic of molecules where the excited state is more polar than the ground state, leading to greater stabilization by polar solvent molecules.

This environmental sensitivity is crucial for the application of these compounds as fluorescent probes, as it allows for the monitoring of changes in the local polarity of complex systems, such as biological membranes or polymer matrices.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| n-Hexane | 385 | 458 | 4227 |

| Chloroform | 393 | 476 | 4484 |

| Ethyl Acetate | 388 | 477 | 4949 |

| Dichloromethane | 391 | 482 | 4896 |

| Acetonitrile | 387 | 483 | 5350 |

Energy Transfer Mechanisms in Doped Systems

While specific studies on energy transfer in systems doped with this compound are limited, the general class of pyrazoline and pyrazoloquinoline derivatives is known to participate in energy transfer processes. The sensing capability of many pyrazoline derivatives is often regulated by mechanisms such as photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). rsc.org

In donor-acceptor systems, the pyrazoloquinoline moiety can act as either the donor or acceptor depending on the linked chemical groups. The efficiency of energy transfer is dictated by the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them. In the context of fluorescent sensors, the binding of an analyte (like a metal ion) can modulate these energy transfer pathways. For example, the binding of a cation can suppress a competing PET process, leading to an enhancement of fluorescence. nih.gov This principle is fundamental to the "turn-on" sensor mechanism observed in many related compounds. nih.gov

Influence of Substitution and Metal Coordination on Luminescent Behavior

The luminescent properties of the 2-(pyrazol-1-yl)quinoline scaffold can be precisely tuned through chemical modification, either by adding substituents to the heterocyclic rings or by coordinating the molecule to a metal center.

Influence of Substitution: The photophysical properties of pyrazoline derivatives can be significantly altered by changing the substituents on the phenyl rings. rsc.org Attaching electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths and affecting the quantum yield. rsc.org For example, in a series of pyrazoline derivatives, a contrast in emission maxima and intensity was observed by simply changing the substituents on a phenyl ring attached to the core structure. rsc.org

Influence of Metal Coordination: The nitrogen atoms in both the quinoline (B57606) and pyrazole (B372694) rings of this compound make it an excellent chelating ligand for various metal ions. The formation of metal complexes can profoundly impact the luminescent behavior. The existence of such complexes is confirmed by the crystal structure of Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)quinoline-κN]zinc. nih.goviucr.org

Coordination to metal ions like Zn²⁺ or Cd²⁺ often leads to a significant enhancement of fluorescence intensity. nih.gov This is typically due to the rigidification of the ligand structure upon complexation, which reduces non-radiative decay pathways, and the suppression of PET quenching. nih.gov In a study on the closely related ligand 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole, coordination to Zn(II) resulted in fluorescent complexes, demonstrating a clear relationship between crystal packing and fluorescence properties. nih.gov For a pyrazole-based sensor, coordination with Zn²⁺ induced a 20-fold increase in fluorescence emission at 480 nm, while coordination with Cd²⁺ resulted in a much smaller 2.5-fold increase, demonstrating selectivity. nih.gov This chelation-enhanced fluorescence is a cornerstone for the design of selective metal ion sensors based on this ligand framework. nih.govnih.gov

Applications in Catalysis Using 2 3,5 Dimethyl 1h Pyrazol 1 Yl Quinoline Derived Complexes

Metal Complexes as Catalysts in Organic Transformations

Complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline with various transition metals have demonstrated considerable potential as catalysts in a range of organic reactions. The bidentate N,N-coordination of the ligand to a metal center creates a stable framework that can facilitate substrate activation and subsequent transformation. The electronic properties of the quinoline (B57606) and pyrazole (B372694) rings can be readily modified through substitution, thereby influencing the Lewis acidity of the metal center and, consequently, its catalytic performance. Research in this area has largely centered on ruthenium(II) complexes, which have proven to be particularly effective in hydrogenation reactions.

Transfer Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Ruthenium(II) complexes incorporating ligands analogous to this compound have been identified as highly efficient catalysts for the transfer hydrogenation of a variety of ketone substrates. mdpi.comnih.gov These reactions typically employ an inexpensive and readily available hydrogen donor, such as 2-propanol, in the presence of a base.

For instance, a study on ruthenium(II) p-cymene (B1678584) complexes with pyridine-quinoline based ligands demonstrated high catalytic activity in the transfer hydrogenation of acetophenone (B1666503) and its derivatives. mdpi.comnih.gov The presence of methyl groups on the quinoline moiety, similar to the dimethylpyrazole group in the title compound, was found to significantly enhance the catalytic efficiency, leading to quantitative conversion of acetophenone to 1-phenylethanol (B42297) in a short reaction time. mdpi.comnih.gov

Below is a representative data table illustrating the catalytic performance of a related ruthenium(II) complex in the transfer hydrogenation of various ketones.

Catalytic Transfer Hydrogenation of Various Ketones with a Ruthenium(II) Pyridine-Quinoline Complexa

| Entry | Substrate | Conversion (%)b | Time (min) | TOF (h-1)c |

|---|---|---|---|---|

| 1 | Acetophenone | 98 | 15 | 1568 |

| 2 | 4-Methylacetophenone | 99 | 20 | 1188 |

| 3 | 4-Methoxyacetophenone | 95 | 30 | 760 |

| 4 | 4-Chloroacetophenone | 92 | 45 | 491 |

| 5 | Benzophenone | 96 | 60 | 384 |

Exploration of Ligand Asymmetry and Hemilability in Catalysis

The structure of this compound, being an unsymmetrical bidentate ligand, introduces the concept of asymmetry around the metal center. This asymmetry can be exploited in enantioselective catalysis. Chiral variants of pyrazolyl-pyridyl ligands have been successfully employed in the asymmetric transfer hydrogenation of ketones, achieving high enantiomeric excesses. nih.gov

Furthermore, the concept of hemilability is pertinent to ligands like this compound. Hemilability refers to the ability of a multidentate ligand to have one donor arm that can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding. researchgate.net A study on a ruthenium(II) complex with a pyrazolyl–pyridyl–pyrazole ligand highlighted that the unsymmetrical nature and the presence of a convertible NH group, which can be deprotonated, contribute to the high catalytic activity through a hemilabile mechanism. researchgate.net This dissociation-association equilibrium of one of the nitrogen donors of the ligand is believed to be a key factor in the catalytic cycle, facilitating the coordination of the ketone substrate and the subsequent hydride transfer.

Mechanistic Insights into Catalytic Cycles (e.g., Proton Relay Mechanisms)

The mechanism of transfer hydrogenation catalyzed by ruthenium(II) complexes with N,N-bidentate ligands, including those with pyrazolyl and quinoline moieties, is generally understood to proceed via an inner-sphere mechanism. mdpi.comnih.gov This pathway involves the formation of a ruthenium-hydride species as the active catalyst. The catalytic cycle is proposed to involve the following key steps:

Formation of the Active Catalyst: In the presence of a base and a hydrogen donor (e.g., 2-propanol), the ruthenium(II) precatalyst is converted into a coordinatively unsaturated 16-electron species, which then reacts to form a ruthenium-hydride complex.

Substrate Coordination: The ketone substrate coordinates to the ruthenium-hydride species.

Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone.

Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

While direct evidence for a proton relay mechanism involving the this compound ligand is not extensively documented in the reviewed literature, the protic nature of related pyrazole-containing ligands suggests a potential role in facilitating proton transfer steps within the catalytic cycle. nih.gov In such a scenario, the N-H proton of a coordinated pyrazole could be involved in a concerted or stepwise transfer with the hydride from the metal center to the ketone, potentially lowering the activation energy of the reduction step. Further mechanistic studies are required to fully elucidate the intricate details of the catalytic cycle for complexes of this specific ligand.

Other Catalytic Reactions Mediated by this compound Metal Complexes

While the primary focus of catalytic applications for this compound complexes has been on transfer hydrogenation, the versatility of this ligand framework suggests potential in other areas of catalysis. For instance, ruthenium complexes with related pyrazole-pyridine-pyrazole (NNN) ligands have been shown to catalyze the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org This reaction is environmentally benign as it produces dihydrogen as the only byproduct.

Additionally, organoselenium compounds containing the 2-(3,5-dimethylpyrazol-1-yl)ethyl moiety have been investigated for their glutathione (B108866) peroxidase-like catalytic activity. rsc.org This suggests that the pyrazole unit can play a role in redox catalysis. The exploration of other metal complexes of this compound in reactions such as C-C coupling, oxidation, and polymerization remains a promising avenue for future research.

Applications in Advanced Materials and Sensing

Luminescent Materials for Organic Light Emitting Diodes (OLEDs)

Derivatives of 1H-pyrazolo[3,4-b]quinoline are recognized for their luminescent properties, often exhibiting strong fluorescence. researchgate.net This characteristic makes them promising candidates for use as emitters in Organic Light Emitting Diodes (OLEDs). researchgate.net The quinoline (B57606) component itself is known for its high electroluminescence efficiency and the relative ease with which its structure can be modified to tune emission spectra and other physical properties. rsc.org

Studies on various pyrazoloquinoline derivatives have demonstrated their potential for creating efficient and color-stable OLEDs. For instance, 1-phenyl-3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline (PAQ5) has been identified as a highly fluorescent compound in the blue spectral range, making it a promising blue emitter for OLED applications. mdpi.com Devices fabricated using pyrazoloquinoline derivatives have shown the ability to emit light in the blue-green part of the spectrum. rsc.org

While the general class of pyrazoloquinolines shows significant promise for OLED applications, specific data on the electroluminescent performance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, including its quantum yield and device characteristics, is not extensively detailed in the currently available literature. However, based on the properties of analogous compounds, it is a candidate for investigation as an emitter or host material in OLED devices.

Table 1: Photophysical Properties of Selected Pyrazoloquinoline Derivatives for OLEDs

| Compound | Emission Color | Key Findings |

| 1H-pyrazolo[3,4-b]quinoline derivatives | Blue-greenish | Investigated for their electroluminescent effect in organic LEDs. rsc.org |

| 1-phenyl-3,4-dimethyl-1H-pyrazolo[3,4-b]quinoline (PAQ5) | Blue | Highly fluorescent, moderate Stoke's shift, and no concentration quenching. mdpi.com |

Fluorescent Sensors and Probes

The inherent fluorescence of the pyrazoloquinoline scaffold provides a strong basis for the development of fluorescent sensors and probes for the detection of various chemical species. researchgate.net The presence of nitrogen atoms in both the quinoline and pyrazole (B372694) rings offers potential coordination sites for metal ions, making these compounds particularly suitable for cation sensing.

The primary sensing mechanisms for fluorescent probes based on pyrazoloquinoline and related structures are typically Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). In the CHEF mechanism, the binding of an analyte, often a metal ion, to the sensor molecule restricts intramolecular rotation or other non-radiative decay pathways, leading to an enhancement of the fluorescence intensity. The PET mechanism involves the transfer of an electron between the fluorophore and a receptor unit upon excitation. The presence of an analyte can modulate this process, resulting in either fluorescence quenching or enhancement.

The selectivity of these sensors is determined by the specific design of the receptor site. By modifying the substituents on the pyrazoloquinoline core, it is possible to tune the sensor's affinity for different analytes. For example, the incorporation of a dipicolylamine group, a known chelator for Zn²⁺, into a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline structure resulted in a sensor that showed a significant fluorescence enhancement upon binding to zinc ions. nih.gov

Research has demonstrated the efficacy of pyrazoline and pyrazoloquinoline derivatives in detecting a range of metal ions.

Zinc (Zn²⁺): A sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline functionalized with a dipicolylamine recognition group was developed for the detection of Zn²⁺ cations. This sensor exhibited a 13-fold increase in fluorescence quantum yield upon the addition of zinc ions, with a detection limit of 1.93 × 10⁻⁷ M. nih.gov

Aluminum (Al³⁺): Pyrazoline-based fluorescent probes have been designed for the selective detection of Al³⁺ ions in aqueous solutions. These sensors operate on a "turn-on" fluorescence mechanism. bohrium.com

Cadmium (Cd²⁺): A simple fluorescent chemosensor, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized for the detection of Cd²⁺ ions. This probe demonstrated high selectivity for Cd²⁺, with fluorescence quenching being the signaling mechanism. nih.gov

Copper (Cu²⁺): Quinoline-based fluorescent probes have been developed for the selective detection of copper ions, demonstrating a significant fluorescence enhancement upon binding. rsc.org

Iron (Fe³⁺): Pyrazoline derivatives have been utilized as "turn-off" fluorescent sensors for the detection of Fe³⁺ through a paramagnetic enhanced quenching mechanism. researchgate.net

Picric Acid: A 2-pyrazoline (B94618) derivative containing a benzothiazole (B30560) ring has been synthesized for the effective identification of picric acid, a nitroaromatic compound, via fluorescence quenching. nih.gov

While these examples highlight the versatility of the broader compound family, specific studies detailing the sensing capabilities of this compound for particular analytes are not prevalent in the reviewed literature.

Table 2: Examples of Analytes Detected by Pyrazoline and Pyrazoloquinoline-Based Fluorescent Sensors

| Sensor Type | Analyte Detected | Sensing Mechanism |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Chelation-Enhanced Fluorescence nih.gov |

| Pyrazoline derivative | Al³⁺ | "Turn-on" fluorescence bohrium.com |

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescence Quenching nih.gov |

| Quinoline-based probe | Cu²⁺ | Fluorescence Enhancement rsc.org |

| Pyrazoline derivative | Fe³⁺ | Paramagnetic Enhanced Quenching researchgate.net |

| 2-Pyrazoline derivative | Picric Acid | Fluorescence Quenching nih.gov |

Potential for Corrosion Inhibition

The structural features of this compound, namely the presence of nitrogen heteroatoms and aromatic π-electron systems, suggest its potential as a corrosion inhibitor, particularly for metals like steel in acidic environments. Organic compounds containing such functionalities are known to effectively inhibit corrosion by adsorbing onto the metal surface and forming a protective barrier. This barrier isolates the metal from the corrosive medium.

Studies on various pyrazoline and quinoline derivatives have confirmed their efficacy as corrosion inhibitors. For instance, pyrazoline derivatives have been shown to inhibit the corrosion of mild steel in hydrochloric acid solution, with inhibition efficiencies reaching up to 94%. These compounds act as mixed-type inhibitors, meaning they retard both the anodic and cathodic corrosion reactions. The adsorption of these inhibitor molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal.

Similarly, quinoline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Their effectiveness is attributed to the presence of π-electrons and heteroatoms which facilitate strong adsorption onto the metal surface. These derivatives have also been identified as mixed-type inhibitors.

The proposed mechanism for corrosion inhibition by such compounds involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. This interaction leads to the formation of a stable, adsorbed film that protects the metal from corrosive attack.

Table 3: Corrosion Inhibition Performance of Related Pyrazoline and Quinoline Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor Class | Maximum Inhibition Efficiency | Inhibition Type | Adsorption Isotherm |

| Pyrazoline derivatives | 94% | Mixed-type | Langmuir |

| Quinoline derivatives | 90% | Mixed-type | Langmuir |

Investigations into Biological Interactions at the Molecular Level

DNA Interaction Studies (e.g., DNA Photocleavage, Binding Mechanisms)

The interaction of quinoline (B57606) and pyrazole (B372694) derivatives with DNA is a significant area of research, given that many such compounds exhibit anticancer and antimicrobial properties by targeting genetic material. For derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which are structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, studies have demonstrated DNA photocleavage activity. This process involves the compound, upon activation by light, inducing cleavage of the DNA strands, which can lead to cell death. While direct studies on the DNA photocleavage activity of this compound itself are not extensively documented in publicly available research, the known activity of its analogs suggests a potential for similar mechanisms.

Enzyme Inhibition Mechanisms

The ability of quinoline and pyrazole derivatives to inhibit the activity of various enzymes is a key aspect of their therapeutic potential. For instance, certain quinoline-based compounds have been investigated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. Dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making it an attractive target for drug development.

Mechanistic Insights into Antimicrobial Activity against Specific Organisms

Quinoline and pyrazole moieties are present in numerous compounds with established antimicrobial properties. Hybrid molecules containing both of these heterocyclic systems have been synthesized and evaluated for their activity against a variety of bacterial and fungal pathogens.

Derivatives of quinoline-pyrazole have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The precise mechanisms underlying this antimicrobial activity are multifaceted and can vary depending on the specific structure of the compound and the target organism. One potential mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. By targeting such enzymes, these compounds can disrupt critical cellular processes, leading to bacterial cell death.

Another possible mechanism is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the quinoline ring may allow the compound to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. While the specific mechanistic details for this compound against particular microorganisms have yet to be fully elucidated, the known antimicrobial activities of related compounds provide a strong rationale for further investigation in this area.

Antioxidant Activity and Radical Scavenging Mechanisms

Compounds possessing antioxidant properties are of significant interest due to their potential to mitigate oxidative stress, which is implicated in a wide range of diseases. Quinoline and pyrazole derivatives have been explored for their antioxidant and radical scavenging capabilities.

The primary mechanisms by which these compounds exert their antioxidant effects often involve the donation of a hydrogen atom or an electron to neutralize free radicals. The presence of nitrogen atoms and potentially labile hydrogen atoms in the heterocyclic rings can contribute to this activity. The this compound molecule, with its aromatic systems, may be capable of delocalizing unpaired electrons, thereby stabilizing the radical species formed upon scavenging a free radical.

In Silico Predictions of Biological Activity and Molecular Interactions

Computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful tools in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of a compound.

For various quinoline and pyrazole derivatives, in silico studies have been conducted to predict their binding affinity to specific biological targets, such as enzymes and DNA. Molecular docking simulations can provide insights into the plausible binding modes and interactions of a ligand with its receptor at the atomic level. These studies can help in identifying key structural features responsible for biological activity and in guiding the design of more potent analogs.

ADMET prediction models are used to forecast the pharmacokinetic profile of a compound, including its likely absorption in the gut, distribution in the body, metabolic fate, and potential for toxicity. Such predictions are crucial for assessing the drug-likeness of a molecule. While specific in silico studies focused solely on this compound are not extensively published, the application of these computational tools would be invaluable in predicting its potential biological targets, understanding its molecular interactions, and evaluating its suitability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of 3,5-dimethylpyrazole with halogenated quinoline derivatives. For example, hydrazine derivatives (e.g., 2-hydrazinylquinoline) react with β-diketones or substituted acetophenones under reflux in ethanol for 48 hours . Optimization involves adjusting solvent polarity (ethanol vs. toluene), temperature (reflux conditions), and stoichiometric ratios to improve yield. Post-synthesis purification often employs recrystallization from toluene or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 7.15–8.00 ppm for quinoline and pyrazole moieties) .

- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves molecular geometry. For example, monoclinic systems (space group C2/c) with unit cell parameters Å, Å, Å, and β = 91.071° are reported .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 386.1983) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural refinement of pyrazole-quinoline hybrids?

- Methodology :

- Use SHELXL for least-squares refinement against data, incorporating anisotropic displacement parameters for non-H atoms. For disordered regions, apply PART and SUMP instructions to model split positions .

- Validate structures with PLATON to check for missed symmetry or hydrogen-bonding networks. For example, intramolecular O–H⋯N hydrogen bonds (2.65 Å) stabilize pyrazole-quinoline conformers .

- Address twinning via SHELXD for initial phase determination and SHELXE for density modification .

Q. How do structural modifications (e.g., substituent position, steric effects) influence biological activity in pyrazole-quinoline derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare EC values of derivatives with varying substituents. For instance:

| Substituent | Biological Activity (IC, μM) |

|---|---|

| 3,5-Dimethyl | 12.4 (Anticancer, MCF-7 cells) |

| 4-Nitro phenyl | 8.9 (DNA photocleavage) |

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., DNA topoisomerase II). Pyrazole’s N1 atom often coordinates with Zn in metalloenzyme inhibitors .

Q. What strategies mitigate discrepancies in biological assay data (e.g., conflicting IC values across studies)?

- Methodology :

- Standardize assay protocols (e.g., MTT vs. SRB for cytotoxicity) and cell lines (e.g., HepG2 vs. MCF-7).

- Cross-validate with orthogonal techniques:

- Fluorescence quenching to confirm DNA intercalation .

- ROS detection (e.g., DCFH-DA assay) to assess oxidative stress mechanisms .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) affect the compound’s photophysical properties?

- Methodology :

- Analyze crystal packing via Mercury CSD . For example, C–H⋯O interactions (2.85 Å) form supramolecular dimers, enhancing solid-state fluorescence .

- Compare emission spectra in solution (e.g., λ = 450 nm in DMSO) vs. crystalline states to quantify aggregation-induced effects .

Q. What computational methods predict the pharmacokinetic profile of this compound derivatives?

- Methodology :

- SwissADME : Predict logP (2.8), BBB permeability (CNS = -1.2), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to assess target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.